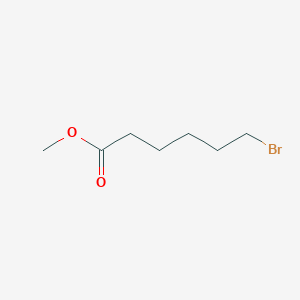

Methyl 6-bromohexanoate

Description

Propriétés

IUPAC Name |

methyl 6-bromohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLVAMSNNZMHSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400224 | |

| Record name | Methyl 6-bromohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14273-90-6 | |

| Record name | Methyl 6-bromohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14273-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 6-bromo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Preparation of 6-Bromohexanoic Acid

6-Bromohexanoic acid is typically synthesized via the ring-opening reaction of ε-caprolactone with hydrogen bromide (HBr). As described in CN1865218A, dry HBr gas is introduced into a solution of ε-caprolactone in non-polar solvents such as hexane, cyclohexane, or toluene at 0–50°C. The reaction proceeds via nucleophilic attack at the lactone carbonyl, yielding 6-bromohexanoic acid with >90% yield and >99% purity after crystallization.

Key Reaction Conditions:

| Parameter | Value Range |

|---|---|

| Solvent | Hexane, cyclohexane |

| HBr:Molar Ratio | 1.0–2.0 (vs. lactone) |

| Temperature | 0–50°C |

| Yield | 92–95% |

Esterification with Methanol

The carboxylic acid is then esterified using methanol under acidic catalysis. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) facilitates protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol.

Typical Procedure:

-

6-Bromohexanoic acid (1 mol) is refluxed with methanol (5–10 mol) and H₂SO₄ (0.1 mol) for 6–12 hours.

-

Excess methanol is removed via rotary evaporation.

-

The crude ester is purified by distillation (bp 85–90°C at 15 mmHg) or recrystallization.

Performance Metrics:

-

Yield: 80–88%

-

Purity: ≥98% (GC-MS)

Direct Bromination of Methyl Hexanoate

An alternative single-step approach involves the bromination of methyl hexanoate at the terminal carbon. This method avoids the need for isolating 6-bromohexanoic acid but requires precise control to minimize polybromination.

Radical Bromination

Radical-initiated bromination using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) in CCl₄ achieves selective bromination at the 6-position. The reaction proceeds via a chain mechanism, favoring terminal C–H bonds due to steric and thermodynamic factors.

Optimized Conditions:

| Component | Quantity |

|---|---|

| Methyl hexanoate | 1 mol |

| NBS | 1.1 mol |

| AIBN | 0.05 mol |

| Solvent | CCl₄ |

| Temperature | 70–80°C |

Outcomes:

-

Yield: 65–72%

-

Selectivity: 85–90% for 6-bromo isomer

Electrophilic Bromination

Electrophilic bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) is less selective but useful for large-scale production. Side products include 5-bromo and 4-bromo isomers, necessitating fractional distillation.

Alternative Pathways

From 1,6-Hexanediol

1,6-Hexanediol serves as a versatile precursor. Sequential bromination and oxidation steps yield this compound:

-

Bromination : 1,6-Hexanediol reacts with HBr gas to form 6-bromo-1-hexanol.

-

Oxidation : CrO₃ or TEMPO-mediated oxidation converts the alcohol to 6-bromohexanoic acid.

-

Esterification : As described in Section 1.2.

Advantages:

-

Utilizes inexpensive diol starting materials.

-

Achieves 70–75% overall yield.

Transesterification

This compound can be synthesized via transesterification of higher esters (e.g., ethyl 6-bromohexanoate) with methanol. Titanium tetraisopropoxide (Ti(OiPr)₄) catalyzes this equilibrium-driven process.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Esterification of acid | 80–88 | ≥98 | High | Moderate |

| Radical bromination | 65–72 | 90–95 | Moderate | High |

| Electrophilic bromination | 50–60 | 80–85 | High | Low |

| Diol oxidation | 70–75 | ≥95 | Moderate | Moderate |

Key Observations:

-

Esterification remains the most reliable method for lab-scale synthesis.

-

Radical bromination offers better selectivity but lower yields.

-

Industrial settings favor electrophilic bromination despite lower purity, due to throughput advantages.

Industrial Applications and Scaling Considerations

This compound’s primary use lies in synthesizing ω-bromoalkyl derivatives for drug discovery. For example, it serves as a key intermediate in:

-

Anticancer agents : Alkylating agents targeting DNA replication.

-

Polymer chemistry : Initiators for ring-opening polymerization of lactones.

Scale-Up Challenges:

Applications De Recherche Scientifique

Organic Synthesis

Methyl 6-bromohexanoate is primarily utilized as an alkylating agent in organic synthesis. Its structure allows it to participate in nucleophilic substitution reactions, making it a valuable intermediate in the production of various compounds.

Key Applications:

- Synthesis of Haptens : It is used to synthesize haptens for immunological studies. For example, this compound has been employed in the synthesis of mercapto-methamphetamine haptens, which are crucial for developing conjugate vaccines against methamphetamine abuse. The alkylation of phenolic sodium salts with this compound has been documented to yield significant hapten derivatives that enhance immune responses .

- Building Block for Complex Molecules : The compound serves as a building block for more complex molecules, particularly in the pharmaceutical industry, where it aids in the creation of biologically active compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have been investigated for their efficacy in treating substance abuse disorders.

Case Study: Immunotherapy

A study highlighted the use of this compound-derived haptens in creating monoclonal antibodies (mAbs) against methamphetamine. The research demonstrated that these haptens could significantly enhance the immune response when coupled with carrier proteins like bovine serum albumin (BSA). High epitope density achieved through this method resulted in improved antibody titers, indicating potential for effective immunotherapy against drug dependence .

Biochemical Research

This compound finds applications in biochemistry, particularly in cell biology and analytical chemistry.

Applications:

- Cell Culture : This compound is used in cell culture protocols where modifications to cellular components are necessary. Its ability to modify cellular structures can facilitate studies on cell signaling and metabolism .

- Analytical Testing : It is also employed as a standard reference material in various analytical techniques such as HPLC and LC-MS, providing a benchmark for quantifying similar compounds .

Mécanisme D'action

The mechanism of action of methyl 6-bromohexanoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties .

Comparaison Avec Des Composés Similaires

Ethyl 6-Bromohexanoate

Molecular Formula : C₈H₁₅BrO₂ | Molecular Weight : 223.11 g/mol | CAS : 25542-62-5

Applications :

- Carnitine transporter studies : Used to synthesize carnitine derivatives for studying lipid metabolism .

- Alkylation agent : Facilitates the alkylation of pentane-2,4-dione and other nucleophiles .

- Heck reactions: Reacts with styrenes to form β-styrylhexanoates, albeit with moderate yields (37–73%) and olefinic selectivity (2:1) .

Key Differences :

Benzyl 6-Bromohexanoate

Molecular Formula : C₁₃H₁₇BrO₂ | Molecular Weight : 285.18 g/mol | CAS : 78277-26-6

Applications :

Key Differences :

Cyclohexyl 6-Bromohexanoate Derivatives

Examples :

- (1r,4ʹr)-4-(4ʹ-(Hexyloxy)phenyl)cyclohexyl 6-bromohexanoate (Compound 8)

- 4-(4ʹ-Cyanophenyl)cyclohexyl 6-bromohexanoate (Compound 9)

Key Differences :

Methyl 6-Acetoxyhexanoate

Molecular Formula : C₉H₁₆O₄ | Molecular Weight : 188.22 g/mol | CAS : 104954-58-7

Applications :

Key Differences :

- Reactivity : The acetoxy group (-OAc) is less electrophilic than bromine, limiting utility in nucleophilic substitutions.

- Biodegradability : Acetoxy esters are more prone to hydrolysis than brominated analogs, affecting stability in aqueous environments .

Comparative Data Table

Research Findings and Challenges

- Reactivity Trends : Methyl esters generally exhibit higher reactivity in nucleophilic substitutions than ethyl or benzyl analogs due to reduced steric hindrance .

- Synthetic Optimization : Microwave-assisted methods improve yields for methyl derivatives in lactam synthesis, whereas cyclohexyl derivatives require advanced chromatography for purification .

Activité Biologique

Methyl 6-bromohexanoate (CAS No. 14273-90-6) is an organic compound with significant potential in various biological applications. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic uses, supported by data tables and case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 209.08 g/mol |

| Boiling Point | 150.0 °C (50.0 mmHg) |

| Log P (octanol-water) | 2.16 |

| Solubility | High |

The compound is a methyl ester of 6-bromohexanoic acid, which contributes to its lipophilic nature, allowing it to permeate biological membranes effectively .

Synthesis

This compound can be synthesized through various methods, including alkylation reactions. For instance, it has been used as a reagent in the synthesis of methamphetamine haptens, demonstrating its utility in immunological studies . The reaction conditions typically involve the use of potassium carbonate in acetone under reflux for several hours, yielding high purity products .

Antibacterial and Anticancer Properties

Recent studies have highlighted the antibacterial and anticancer activities of compounds related to this compound. For example, derivatives of this compound have shown promising results against multidrug-resistant bacteria and various cancer cell lines.

- Antibacterial Activity : Research indicates that certain derivatives exhibit significant inhibition against resistant bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds have been reported to be effective in clinical isolates .

- Anticancer Activity : this compound and its derivatives have been assessed for cytotoxic effects on cancer cell lines such as Caco-2 (colorectal cancer). Studies demonstrated that these compounds can induce apoptosis in cancer cells, with IC values indicating effective concentrations for therapeutic applications .

Immunological Applications

This compound has been utilized in the development of monoclonal antibodies for treating methamphetamine addiction. The compound's ability to form haptens allows for the creation of conjugates that can elicit an immune response, potentially leading to new immunotherapeutic strategies against substance abuse .

Case Studies

- Immunization Studies : In a study involving mice immunized with a conjugate vaccine based on this compound, researchers observed a substantial increase in anti-methamphetamine antibody titers after booster injections, indicating its potential effectiveness in immunotherapy .

- Anticancer Efficacy : A study investigated the effects of this compound on Caco-2 cells, showing a significant reduction in cell viability at specific concentrations. Flow cytometric analysis confirmed increased apoptosis rates compared to untreated controls .

Q & A

Q. What are the standard synthetic routes for preparing methyl 6-bromohexanoate, and what are their comparative advantages?

this compound is synthesized via esterification of 6-bromohexanoic acid. Two common methodologies include:

- Acid-catalyzed esterification : Using methanol and a catalytic amount of concentrated sulfuric acid (H₂SO₄), yielding 82% after 48 hours at room temperature .

- Thionyl chloride (SOCl₂) activation : Reacting 6-bromohexanoic acid with SOCl₂ in methanol at 313 K for 4 hours, achieving 89% yield . The SOCl₂ method offers faster reaction times and higher yields but requires careful handling due to SOCl₂’s corrosive nature.

Q. How is this compound characterized structurally, and what key spectroscopic data confirm its identity?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR (CDCl₃): Peaks at δ 3.66 (s, 3H, CH₃O), 3.39 (t, 2H, CH₂Br), and 2.30 (t, 2H, CH₂CO) confirm ester and bromoalkyl groups .

- ¹³C NMR : Signals at δ 173.8 (C=O) and 33.7 (CH₂Br) validate the ester and brominated chain . Infrared (IR) spectroscopy shows a carbonyl stretch at ~1735 cm⁻¹ .

Q. What safety precautions are essential when handling this compound in the lab?

While specific safety data for this compound are limited, brominated esters generally require:

- Use of gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.

- Immediate washing with soap/water upon skin exposure and medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key factors include:

- Catalyst selection : SOCl₂ enhances reactivity over H₂SO₄ by converting the acid to a more reactive acyl chloride intermediate .

- Solvent purity : Anhydrous methanol minimizes side reactions like hydrolysis .

- Temperature control : Elevated temperatures (e.g., 313 K) reduce reaction time but may require reflux setups .

Q. What role does this compound play in constructing quaternary carbon centers, and what mechanistic insights support this?

this compound serves as a bifunctional reagent in tandem reactions. For example:

- In rhodium-catalyzed 1,4-addition/cyclization, the bromoalkyl chain acts as a leaving group, enabling nucleophilic displacement to form sterically congested quaternary carbons .

- Mechanistic studies suggest that the ester group stabilizes transition states via electron-withdrawing effects, facilitating cyclization .

Q. How do contradictory NMR spectral data for this compound arise across studies, and how can they be resolved?

Discrepancies in reported δ values (e.g., CH₂Br at 3.39 ppm vs. minor shifts in other studies) may stem from:

- Solvent effects : CDCl₃ vs. C₆D₆ alters peak splitting .

- Concentration differences : Higher concentrations can cause signal broadening . Researchers should calibrate instruments with internal standards (e.g., TMS) and report solvent conditions explicitly .

Q. What applications does this compound have in hapten design for immunological studies?

Its bromo group enables covalent tethering to carrier proteins (e.g., bovine serum albumin) for antibody production. For instance:

Q. How can researchers address low reactivity of this compound in nucleophilic substitution reactions?

Strategies include:

- Activation with polar aprotic solvents : DMF or DMSO enhances nucleophilicity .

- Use of cesium carbonate (Cs₂CO₃) : Generates a stronger base in situ, accelerating displacement .

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency .

Methodological Best Practices

Q. What analytical techniques beyond NMR are critical for verifying this compound purity?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities or decomposition products.

- Elemental Analysis : Confirms bromine content (~28.8% theoretical) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using hexane/ethyl acetate mobile phases .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.